Ethyl 5-acetyl-2-(2-(4-chloro-3-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate
Description
This compound is a thiophene derivative featuring:
- 5-Acetyl group: Enhances electron-withdrawing properties and influences molecular reactivity.
- 2-(2-(4-Chloro-3-methylphenoxy)acetamido): A phenoxyacetamido substituent with a chloro and methyl group on the aromatic ring, contributing to steric bulk and lipophilicity.
- 4-Methyl group: Modifies steric and electronic effects on the thiophene core.
- Ethyl ester at position 3: Affects solubility and metabolic stability.
Thiophene derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity.
Properties
IUPAC Name |
ethyl 5-acetyl-2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S/c1-5-25-19(24)16-11(3)17(12(4)22)27-18(16)21-15(23)9-26-13-6-7-14(20)10(2)8-13/h6-8H,5,9H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVHZNDHSUSAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-acetyl-2-(2-(4-chloro-3-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C24H30ClN3O4
Molecular Weight : 460.0 g/mol
IUPAC Name : this compound
The compound features a thiophene ring substituted with an acetamido group and a chloro-methylphenoxy moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
-
Preparation of Intermediate Compounds :
- The synthesis begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol.
- This intermediate is then reacted with chloroacetic acid to form 4-chloro-3-methylphenoxyacetic acid.
- Following this, the acyl chloride is formed by reacting the acid with thionyl chloride.
-
Formation of the Final Product :
- The acyl chloride undergoes reaction with ethyl 5-acetyl-4-methylthiophene-3-carboxylate to yield the final compound through an acetamido substitution reaction.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to reduced proliferation rates.
- Modulation of Apoptotic Pathways : It activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It potentially binds to various receptors, modulating signaling pathways associated with cell survival and proliferation.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent.
-
Cancer Cell Line Study :
- In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural features, molecular formulas, and molecular weights of the target compound and its analogs:
*Estimated based on structural similarity to ChemDiv 1683-0504 .
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP): The target compound’s 4-chloro-3-methylphenoxy group increases lipophilicity compared to the 4-chlorophenoxy analog (ChemDiv 1683-0504) due to the additional methyl group .
- Steric Effects: The 3-methyl group on the phenoxy ring (target compound) introduces steric hindrance, which may affect interactions with flat binding pockets compared to the 4-chlorophenoxy analog . The phenyl group at position 4 () adds significant bulk, likely reducing solubility and altering metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
